2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803595-49-4
VCID: VC2570726
InChI: InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H
SMILES: C1=CN=C(C=C1C(=O)O)CN.Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride

CAS No.: 1803595-49-4

Cat. No.: VC2570726

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride - 1803595-49-4

Specification

CAS No. 1803595-49-4
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 2-(aminomethyl)pyridine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H
Standard InChI Key GWJPHGGYACMGHF-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)O)CN.Cl
Canonical SMILES C1=CN=C(C=C1C(=O)O)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride is a pyridine derivative with the chemical formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol. This compound is registered in chemical databases with the CAS number 1803595-49-4 . The structure features a pyridine ring as the core, with an aminomethyl group at position 2 and a carboxylic acid functional group at position 4, presented as a hydrochloride salt. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in various scientific disciplines.

Structural Representation

The compound can be represented through several standard chemical notations. Its canonical SMILES notation is C1=CN=C(C=C1C(=O)O)CN.Cl, while its InChI notation is InChI=1S/C7H8N2O2.ClH/c8-4-6-3-5(7(10)11)1-2-9-6;/h1-3H,4,8H2,(H,10,11);1H . These standardized representations allow for precise identification and computational analysis of the compound across chemical databases and research platforms. The InChIKey, a condensed digital representation of the compound's structure, is GWJPHGGYACMGHF-UHFFFAOYSA-N .

Physical and Chemical Properties

The physical and chemical properties of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride are directly influenced by its structural elements. The presence of both basic (amine) and acidic (carboxylic acid) functional groups, along with the heterocyclic pyridine ring, contributes to its amphoteric nature. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form. This improved solubility profile is beneficial for various analytical and experimental procedures in laboratory settings.

Synthesis and Preparation Methods

Reaction Conditions and Optimization

The successful synthesis of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride requires careful control of reaction parameters. These include temperature regulation, appropriate solvent selection, pH monitoring, and potentially the use of catalysts to enhance reaction efficiency. The process typically involves multiple steps such as heating, stirring, and various purification techniques to ensure the formation of the desired product with high purity. Industrial production methods may employ large-scale chemical reactors and automated systems to maintain consistent reaction parameters and achieve reliable product quality.

Chemical Reactivity

Types of Reactions

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups. The compound can undergo oxidation reactions, where it is converted to corresponding oxides. It can also be subjected to reduction reactions, yielding amines or other reduced derivatives. Additionally, the compound can participate in substitution reactions, where functional groups are replaced by other chemical moieties. These diverse reaction possibilities make the compound versatile for chemical synthesis and transformation studies.

Common Reagents and Conditions

Different reagents and conditions are employed depending on the desired transformation of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. For oxidation reactions, common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Reduction processes typically utilize reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Substitution reactions may involve halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions. The selection of specific reagents and reaction conditions depends on the target product and desired transformation efficiency.

Reaction Mechanisms

The reactivity of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride is fundamentally influenced by its structural features. The pyridine nitrogen provides a site for protonation and coordination with metals, while the primary amine group can undergo nucleophilic reactions. The carboxylic acid functionality allows for esterification, amidation, and salt formation reactions. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic pathways for derivative compounds.

Applications in Scientific Research

Predicted Properties and Computational Studies

Computational studies provide additional insights into the properties of 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. One notable area is the prediction of collision cross-section values for various adducts of the compound, as demonstrated in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+153.06586129.7
[M+Na]+175.04780140.9
[M+NH4]+170.09240136.9
[M+K]+191.02174136.4
[M-H]-151.05130130.4
[M+Na-2H]-173.03325135.5
[M]+152.05803131.2
[M]-152.05913131.2

These values, derived from computational analysis , provide valuable information for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization studies.

Research Limitations and Future Directions

Future Research Perspectives

Future research on 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride could focus on several promising directions. More detailed studies of its molecular mechanisms of action in biological systems would enhance understanding of its potential therapeutic applications. Development of novel derivatives with optimized properties could expand its utility in medicinal chemistry. Additionally, exploration of its applications in materials science, catalysis, and other fields could reveal new uses for this versatile compound.

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